REACTION_CXSMILES
|
C(O[C:5](=[O:7])C)(=O)C.[OH:8][NH:9][CH2:10][CH2:11][CH2:12][P:13](=[O:16])([OH:15])[OH:14]>C(O)=O>[CH:5]([N:9]([CH2:10][CH2:11][CH2:12][P:13](=[O:14])([OH:16])[OH:15])[OH:8])=[O:7]
|
Name
|
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
ONCCCP(O)(O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
WAIT
|
Details
|
at 45°-50° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled down to 0°-5° C
|
Type
|
STIRRING
|
Details
|
stirred for additional 45 minutes at ambient temperature
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
the resultant mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol (300 ml.)
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal (6 g.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with ethanol (200 ml.)
|
Type
|
ADDITION
|
Details
|
treated with 28% aqueous ammonia (28 ml.)
|
Type
|
STIRRING
|
Details
|
with stirring under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
to give an oily precipitate
|
Type
|
CUSTOM
|
Details
|
The precipitate was separated by decantation
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water (120 ml.)
|
Type
|
ADDITION
|
Details
|
The aqueous solution was treated with activated charcoal (4 g.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
To the aqueous filtrate was added ethanol (800 ml.) at 80° C.
|
Type
|
WAIT
|
Details
|
to stand overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N(O)CCCP(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.55 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |